molecular formula C7H2Br4N2 B12847885 4,5,6,7-tetrabromo-1H-indazole

4,5,6,7-tetrabromo-1H-indazole

Cat. No.: B12847885
M. Wt: 433.72 g/mol
InChI Key: RGXGOUMLFBGASI-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrabromo-1H-indazole is a heterocyclic compound characterized by the presence of four bromine atoms attached to the indazole ring. . The addition of bromine atoms enhances the compound’s reactivity and potential utility in various chemical and biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-tetrabromo-1H-indazole typically involves the bromination of 1H-indazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 4,5,6,7-Tetrabromo-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted indazoles, while oxidation may produce indazole-3-carboxylic acids .

Scientific Research Applications

4,5,6,7-Tetrabromo-1H-indazole has been explored for various scientific research applications:

Mechanism of Action

The primary mechanism of action of 4,5,6,7-tetrabromo-1H-indazole involves the inhibition of protein kinase CK2. This enzyme plays a crucial role in regulating various cellular functions, including cell proliferation, apoptosis, and DNA repair. By inhibiting CK2, the compound can induce apoptosis in cancer cells, making it a promising candidate for anticancer therapy . The molecular targets and pathways involved include the phosphorylation of key proteins that regulate cell cycle progression and survival .

Comparison with Similar Compounds

Uniqueness: 4,5,6,7-Tetrabromo-1H-indazole is unique due to its specific bromination pattern, which enhances its reactivity and potential as a CK2 inhibitor. Its distinct structure allows for selective interactions with the enzyme, making it a valuable compound for further research and development .

Properties

Molecular Formula

C7H2Br4N2

Molecular Weight

433.72 g/mol

IUPAC Name

4,5,6,7-tetrabromo-1H-indazole

InChI

InChI=1S/C7H2Br4N2/c8-3-2-1-12-13-7(2)6(11)5(10)4(3)9/h1H,(H,12,13)

InChI Key

RGXGOUMLFBGASI-UHFFFAOYSA-N

Canonical SMILES

C1=NNC2=C1C(=C(C(=C2Br)Br)Br)Br

Origin of Product

United States

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